molecular formula C9H6N2O2 B569495 3H-[1,4]dioxino[2,3-e]benzimidazole CAS No. 114535-43-2

3H-[1,4]dioxino[2,3-e]benzimidazole

Cat. No. B569495
CAS RN: 114535-43-2
M. Wt: 174.159
InChI Key: SLDFOURMKCIXTG-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a crucial part of many pharmaceuticals and exhibits a wide range of biological activities .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with formic acid . Another method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques like IR, NMR, and HRMS . The structure of benzimidazole itself is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse, depending on the substitution pattern around the nucleus .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For instance, benzimidazole itself is a white solid that appears in the form of tabular crystals .

Mechanism of Action

The mechanism of action of benzimidazole derivatives in biological systems is complex and depends on the specific derivative. For example, some benzimidazole derivatives have shown anticancer activity .

Future Directions

Research into benzimidazole and its derivatives is ongoing, with a focus on developing new therapeutic agents. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

properties

IUPAC Name

3H-[1,4]dioxino[2,3-e]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c1-2-7-9(13-4-3-12-7)8-6(1)10-5-11-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDFOURMKCIXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC=N3)OC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90723650
Record name 3H-[1,4]Dioxino[2,3-e]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114535-43-2
Record name 3H-[1,4]Dioxino[2,3-e]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90723650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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